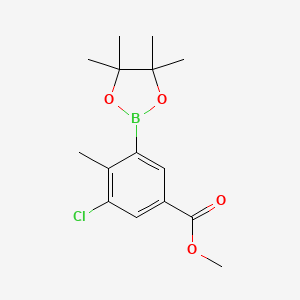![molecular formula C9H10N2O3S2 B15365240 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol is a unique chemical compound characterized by its intricate structure, comprising a nitro-substituted pyridine ring, a dithio linkage, and a cyclopropane moiety. This complex arrangement grants the compound distinct physical and chemical properties, making it of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol typically involves the coupling of 5-nitro-2-chloropyridine with a cyclopropane-containing thiol. The reaction is usually carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. Specific reaction conditions, such as temperature and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods: : Industrial-scale production may involve similar synthetic routes, but scaled-up to accommodate larger quantities. Optimizations include continuous flow reactors for better control and efficiency, and using cost-effective reagents and solvents. Purification processes, such as recrystallization or chromatography, are employed to ensure high purity of the final product.
化学反応の分析
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol can undergo various chemical reactions:
Oxidation: : In the presence of oxidizing agents, the dithio moiety can be converted to disulfide or sulfoxide derivatives.
Reduction: : Reduction reactions typically target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: : Nucleophiles such as ammonia or organolithium reagents.
Major Products Formed
Oxidation: : Disulfide or sulfoxide derivatives.
Reduction: : 1-[(5-Amino-2-pyridinyl)dithio]cyclopropanemethanol.
Substitution: : Varied substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol finds applications across several scientific domains:
Chemistry
Used as a building block in organic synthesis.
Acts as a precursor for the synthesis of more complex molecules.
Biology
Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Used in biochemical assays to study enzyme functions and interactions.
Medicine
Potential therapeutic applications due to its unique structure and reactivity.
Explored as a lead compound for the development of new drugs.
Industry
Utilized in the manufacturing of specialty chemicals.
Employed in material science for the creation of novel materials with specific properties.
作用機序
The exact mechanism of action of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol varies depending on its application:
Molecular Targets and Pathways
In biological systems, it may interact with enzymes or receptors, modifying their activity.
The nitro group can participate in redox reactions, impacting cellular oxidative stress levels.
The dithio linkage can undergo cleavage, releasing reactive sulfur species that can affect cellular functions.
類似化合物との比較
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol shares similarities with other compounds containing nitro-pyridine, dithio, or cyclopropane moieties:
Similar Compounds
1-[(5-Nitro-2-pyridinyl)dithio]ethanol: A similar compound with an ethanolic instead of cyclopropanemethanol structure.
1-[(5-Nitro-2-thiophenyl)dithio]cyclopropanemethanol: A thiophene ring replaces the pyridine ring.
2-(5-Nitro-2-pyridinylthio)acetic acid: Features a carboxylic acid group instead of a cyclopropanemethanol group.
Uniqueness: : The presence of the cyclopropane ring in this compound imparts unique steric and electronic properties, distinguishing it from other nitro-pyridine and dithio compounds
So, what do you think? Would you want to dive deeper into any particular section?
特性
分子式 |
C9H10N2O3S2 |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
[1-[(5-nitropyridin-2-yl)disulfanyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H10N2O3S2/c12-6-9(3-4-9)16-15-8-2-1-7(5-10-8)11(13)14/h1-2,5,12H,3-4,6H2 |
InChIキー |
QXOFYVJGIGYOFD-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)SSC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)

![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)


![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)



